2-Bromo-3,5-difluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYHKZFNUCIUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Bromo 3,5 Difluorobenzamide
Retrosynthetic Analysis for the Targeted Benzamide (B126) Structure
A retrosynthetic analysis of 2-bromo-3,5-difluorobenzamide reveals two primary disconnection points, leading to logical precursors. The most straightforward disconnection is at the amide C-N bond, which points to 2-bromo-3,5-difluorobenzoic acid or an activated derivative thereof, and an ammonia (B1221849) equivalent as the immediate precursors. This forms the basis of direct amidation strategies.
A second disconnection can be envisioned by considering the interconversion of the amide functional group. This suggests that the amide could be derived from a related nitrile, specifically 2-bromo-3,5-difluorobenzonitrile (B1344139), through hydrolysis. Further retrosynthetic steps on these key precursors would lead to simpler, commercially available starting materials such as 1,3-difluorobenzene (B1663923) or 3,5-difluoroaniline.
Direct Amidation Strategies from 2-Bromo-3,5-difluorobenzoic Acid Precursors
The most common and direct route to this compound involves the formation of an amide bond starting from 2-bromo-3,5-difluorobenzoic acid. This can be achieved by activating the carboxylic acid group to facilitate nucleophilic attack by ammonia or an ammonia surrogate.
Amidation via Carboxylic Acid Activation (e.g., Acyl Chlorides, Esters)
A highly effective method for activating a carboxylic acid is its conversion to an acyl chloride. 2-Bromo-3,5-difluorobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 2-bromo-3,5-difluorobenzoyl chloride. This intermediate can then be readily converted to the desired amide by treatment with ammonia. A similar compound, 2-bromo-4,5-difluorobenzoic acid, is converted to its acyl chloride by refluxing with thionyl chloride prepchem.com.
Alternatively, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, through Fischer esterification. The resulting ester can then undergo aminolysis with ammonia to yield the amide. For instance, 5-bromo-2,4-difluorobenzoic acid methyl ester has been synthesized by treating the carboxylic acid with thionyl chloride in methanol (B129727) at 65°C chemicalbook.com.
| Precursor | Reagent | Intermediate | Product |
| 2-Bromo-3,5-difluorobenzoic acid | Thionyl chloride (SOCl₂) | 2-Bromo-3,5-difluorobenzoyl chloride | This compound |
| 2-Bromo-3,5-difluorobenzoic acid | Methanol, Acid catalyst | Methyl 2-bromo-3,5-difluorobenzoate | This compound |
Coupling Reagent-Mediated Amidation Approaches
Modern synthetic chemistry offers a variety of coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate a more reactive intermediate. These reagents activate the carboxylic acid in situ. Common examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
While specific examples for the synthesis of this compound using these reagents are not prevalent in the literature, these methods are widely applicable for the synthesis of benzamides. The general procedure involves mixing the carboxylic acid, a slight excess of the amine (in this case, an ammonia source like ammonium (B1175870) chloride), the coupling reagent, and a non-nucleophilic base in an appropriate aprotic solvent.
| Coupling Reagent | Activating Agent | Base | Solvent |
| DCC | - | - | Dichloromethane, Dimethylformamide |
| EDC | HOBt or HOAt | Triethylamine, Diisopropylethylamine | Dichloromethane, Dimethylformamide |
| HATU | - | Triethylamine, Diisopropylethylamine | Dimethylformamide |
Indirect Synthetic Routes Involving Functional Group Interconversion
Indirect routes to this compound offer alternative synthetic pathways that may be advantageous depending on the availability of starting materials.
Conversion from Related Nitrile Analogues
The hydrolysis of a nitrile to an amide is a well-established transformation. Therefore, 2-bromo-3,5-difluorobenzonitrile serves as a viable precursor to the target compound. The hydrolysis can be carried out under either acidic or basic conditions. For example, a patent describes the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) starting from o-fluorobenzoyl chloride, which is first converted to the amide and then dehydrated to the nitrile google.com. This nitrile can then be brominated. A similar multi-step synthesis starting from m-fluorobenzotrifluoride involves nitration, bromination, reduction, deamination, separation, and finally hydrolysis to yield 2-bromo-3-fluorobenzoic acid google.com.
Other Aromatic Transformations for Benzamide Formation
Another potential indirect route involves the introduction of the bromo substituent at a later stage of the synthesis. For instance, one could start with a precursor like 2-amino-3,5-difluorobenzamide (B8767331) and introduce the bromo group via a Sandmeyer reaction. This reaction involves the diazotization of the amino group with a nitrite (B80452) source, followed by treatment with a copper(I) bromide salt nih.gov. This method is particularly useful for accessing substitution patterns that are not easily achieved through direct electrophilic aromatic substitution. A patent describes a multi-step process for preparing 2-bromo-5-fluorobenzotrifluoride, which includes a diazotization and bromination step from 5-fluoro-2-aminobenzotrifluoride google.com.
| Precursor | Reaction | Reagents | Product |
| 2-Amino-3,5-difluorobenzamide | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | This compound |
Regioselective Control in the Synthesis of this compound
Achieving the desired 2-bromo-3,5-difluoro substitution pattern on the benzamide ring is a primary challenge in the synthesis of the target molecule. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles. In a potential precursor like 3,5-difluorobenzamide, the two fluorine atoms and the amide group dictate the regiochemical outcome of an electrophilic bromination reaction.
Fluorine atoms are weakly deactivating but are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. wikipedia.orglibretexts.org The amide group is a deactivating, meta-directing group. cognitoedu.org However, the synthesis is more practically achieved by starting with a precursor where the bromine and fluorine atoms are already in place, followed by the formation of the amide. A common precursor is 2-Bromo-3,5-difluorobenzoic acid.
A powerful technique for ensuring regioselectivity is directed ortho-lithiation. This method allows for the specific functionalization of a position adjacent to a directing metalating group (DMG). For instance, starting with 1-bromo-3,5-difluorobenzene, lithiation can be directed to the 2-position, flanked by the bromine and a fluorine atom. Subsequent carboxylation with carbon dioxide would yield the key intermediate, 2-bromo-3,5-difluorobenzoic acid. chemicalbook.comgoogle.com The carboxylic acid group can then be converted to the primary amide. This multi-step pathway provides unambiguous control over the substituent placement, bypassing the potential mixture of isomers that could result from direct electrophilic substitution on a less specifically functionalized ring.
Key Synthetic Pathways for Regiocontrol:
Directed ortho-lithiation: Starting from 1-bromo-3,5-difluorobenzene, reaction with an organolithium reagent like n-butyllithium at low temperatures (-78°C) followed by quenching with solid carbon dioxide can generate 2-bromo-3,5-difluorobenzoic acid. chemicalbook.com
Electrophilic Bromination of a Precursor: While less direct, theoretical principles of electrophilic aromatic substitution can be applied. The combined directing effects of the substituents on a difluoro-aromatic precursor would need to be carefully considered to favor bromination at the desired position. cognitoedu.orgsavemyexams.com
Optimization of Reaction Conditions and Process Efficiency
The conversion of the precursor, 2-bromo-3,5-difluorobenzoic acid, to this compound is a critical step where optimization of reaction conditions directly impacts yield and purity. Various protocols, from conventional heating to modern catalytic and microwave-assisted methods, can be employed.
Conventional Thermal Synthesis Protocols
Traditional methods for amide synthesis from carboxylic acids typically involve a two-step process under thermal conditions. The carboxylic acid is first activated by converting it into a more reactive derivative, such as an acyl chloride. This is commonly achieved by refluxing the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess chlorinating agent, the resulting acyl chloride is then reacted with ammonia (aqueous or gaseous) to form the primary amide.
Alternatively, direct thermal condensation of the carboxylic acid and an amine source can be performed, but this often requires high temperatures (typically >150°C) and long reaction times to drive the dehydration process. While straightforward, these methods can be energy-intensive and may not be suitable for sensitive substrates.
Table 1: General Conditions for Conventional Acyl Chloride-Based Amidation
| Step | Reagent | Solvent | Temperature | Typical Duration |
| Acid Activation | Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux (~70-110°C) | 1-4 hours |
| Amidation | Aqueous Ammonia (NH₄OH) | Dichloromethane | 0°C to Room Temp. | 1-3 hours |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For amide bond formation, microwave irradiation can significantly reduce reaction times from hours to minutes. indianchemicalsociety.comscielo.bracs.org This enhancement is due to the efficient and rapid heating of the polar reagents and solvents by microwave energy.
In the context of synthesizing this compound, a direct condensation of 2-bromo-3,5-difluorobenzoic acid with a source of ammonia could be performed in a sealed vessel under microwave irradiation. This approach often leads to cleaner reactions with fewer byproducts compared to conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Method | Typical Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | 10-24 hours | 50-72% | indianchemicalsociety.com |
| Microwave Irradiation | 5-45 minutes | 75-93% | indianchemicalsociety.comnih.gov |
Data represents typical ranges for the synthesis of various substituted benzamides and heterocyclic amides and illustrates the general advantages of microwave assistance.
Catalytic Systems in Benzamide Synthesis
To overcome the drawbacks of stoichiometric activating agents and harsh thermal conditions, various catalytic systems for direct amidation have been developed. These methods are more atom-economical and environmentally benign. nih.gov
Boron-Based Catalysts: Boric acid and various boronic acids have proven to be effective catalysts for the direct amidation of carboxylic acids and amines. nih.govorgsyn.org These catalysts facilitate the dehydration reaction under milder conditions than uncatalyzed thermal methods. For example, 5-methoxy-2-iodophenylboronic acid has been identified as a highly active catalyst for direct amidation at room temperature in the presence of molecular sieves to remove water. organic-chemistry.org
Transition Metal Catalysts: While less common for direct amidation from carboxylic acids, transition metal catalysts, particularly those based on palladium, rhodium, or copper, are instrumental in other C-N bond-forming reactions that can lead to amides. nih.govacs.org For instance, copper-catalyzed coupling reactions can be used to form aryl amides from aryl halides and primary amides. nih.gov Such strategies could be envisioned in alternative synthetic routes to the target compound.
Table 3: Overview of Catalytic Systems for Amidation
| Catalyst Type | Example Catalyst | Key Features | Typical Conditions |
| Boron-Based | Boric Acid (B(OH)₃) | Inexpensive, low toxicity, effective for a range of substrates. | Toluene, reflux with water removal. orgsyn.org |
| Boron-Based | ortho-Iodo Arylboronic Acids | High activity at ambient temperature, mild conditions. organic-chemistry.org | Molecular sieves, room temperature. |
| Transition Metal | Copper(I) or (II) salts | Used in cross-coupling reactions to form C-N bonds. | Requires specific ligands and base. nih.gov |
Scalability Considerations for Research and Potential Large-Scale Production
Transitioning the synthesis of this compound from laboratory research to large-scale production introduces several critical considerations. The primary goals are to ensure the process is safe, cost-effective, reproducible, and environmentally sustainable. semanticscholar.orgresearchgate.net
Reagent Selection and Cost: On a large scale, the cost of starting materials and reagents is a major factor. A synthetic route that utilizes inexpensive and readily available chemicals is preferred. While methods like directed ortho-lithiation are highly effective for regiocontrol, the use of organolithium reagents at scale requires specialized equipment and stringent safety protocols, which can increase costs. Catalytic methods are often favored in industrial settings due to reduced waste and lower reagent costs compared to stoichiometric activators. researchgate.net
Process Safety and Hazard Management: Amidation reactions can present thermal hazards. The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is an exothermic process that releases toxic gases (HCl and SO₂). On a large scale, efficient heat management is crucial to prevent thermal runaway. mt.comacs.org The potential for exothermic events must be carefully evaluated using techniques like reaction calorimetry.
Purification and Product Quality: The method of purification must be scalable. While chromatography is common in the lab, it is often impractical and expensive for large-scale production. The ideal process yields a product of high purity that can be isolated by simple crystallization, filtration, and drying. This requires the optimization of reaction conditions to minimize the formation of impurities.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,5 Difluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-bromo-3,5-difluorobenzamide, a complete structural assignment would typically involve a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the this compound molecule. The chemical shifts (δ) of the aromatic protons would be influenced by the presence of the bromine and fluorine substituents, as well as the amide group. The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J) would provide information about the connectivity of the protons.
No experimental ¹H NMR data for this compound is currently available in published literature.
Carbon (¹³C) NMR Studies
Carbon (¹³C) NMR spectroscopy would be employed to determine the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring would be significantly affected by the electronegative fluorine and bromine atoms. The carbonyl carbon of the amide group would also exhibit a characteristic chemical shift.
No experimental ¹³C NMR data for this compound is currently available in published literature.
Fluorine (¹⁹F) NMR Studies
Fluorine (¹⁹F) NMR is a highly sensitive technique that would be essential for characterizing a fluorinated compound like this compound. This analysis would confirm the presence and number of fluorine atoms and provide information about their chemical environments and coupling interactions with neighboring protons and carbons.
No experimental ¹⁹F NMR data for this compound is currently available in published literature.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and elucidating the complete bonding network of the molecule.
COSY experiments would establish the correlations between coupled protons.
HSQC would reveal the direct one-bond correlations between protons and the carbons to which they are attached.
HMBC would identify longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
No experimental 2D NMR data for this compound is currently available in published literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. This technique provides a highly accurate mass measurement, which allows for the validation of the molecular formula.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the EI-MS spectrum would be expected to show the molecular ion peak corresponding to its exact mass, as well as fragmentation patterns resulting from the loss of bromine, the amide group, or other fragments. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.
No experimental EI-MS data for this compound is currently available in published literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides precise information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₇H₄BrF₂NO, the analysis would reveal its isotopic pattern and characteristic fragmentation pathways.
In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), this peak would appear as a doublet of nearly equal intensity. The monoisotopic mass of the protonated molecule is calculated to be approximately 235.95 g/mol .
Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to follow fragmentation patterns typical for benzamides. researchgate.netrsc.org The most prominent fragmentation would be the cleavage of the amide C-N bond, leading to the loss of a neutral ammonia (B1221849) (NH₃) molecule and the formation of a stable 2-bromo-3,5-difluorobenzoyl acylium ion. rsc.org This acylium ion would produce a strong signal and could undergo further fragmentation by losing a carbon monoxide (CO) molecule to yield a 2-bromo-3,5-difluorophenyl cation.
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₅BrF₂NO]⁺ | 235.95 | Protonated molecular ion |
| [M+Na]⁺ | [C₇H₄BrF₂NONa]⁺ | 257.93 | Sodium adduct |
| [M-NH₂]⁺ | [C₇H₂BrF₂O]⁺ | 218.93 | Loss of amino radical (less common in ESI) |
| [C₇H₂BrF₂O]⁺ | [C₇H₂BrF₂O]⁺ | 218.93 | Acylium ion from loss of NH₃ |
Note: m/z values will show a corresponding peak for the ⁸¹Br isotope, approximately 2 Da higher.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the conformational characteristics of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its amide and substituted aromatic functionalities. The positions of these bands are influenced by the electronic effects of the bromine and fluorine substituents.
The N-H stretching vibrations of the primary amide group (-CONH₂) typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. tsijournals.com The C=O stretching vibration (Amide I band) is anticipated to be a very strong and sharp absorption band around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1650-1580 cm⁻¹ region. tsijournals.com
The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-F stretching vibrations are expected to produce strong bands in the 1270-1100 cm⁻¹ region, while the C-Br stretching vibration will appear at lower wavenumbers, typically in the 700-500 cm⁻¹ range. researchgate.netijtsrd.com
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Amide (-CONH₂) |
| ~3100 | Weak-Medium | Aromatic C-H Stretch | Phenyl Ring |
| 1680 - 1650 | Very Strong | C=O Stretch (Amide I) | Amide (-CONH₂) |
| 1650 - 1580 | Strong | N-H Bend (Amide II) | Amide (-CONH₂) |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Phenyl Ring |
| 1350 - 1200 | Strong | C-N Stretch | Amide (-CONH₂) |
| 1270 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by vibrations of the aromatic ring.
Aromatic ring stretching modes, especially the ring breathing vibration, are expected to produce strong Raman signals, typically around 1000 cm⁻¹. horiba.com The C=O stretching of the amide group will also be Raman active, though potentially weaker than in the IR spectrum. The C-Br and C-F stretching vibrations will be observable in the low-frequency region, with the C-Br stretch giving a particularly strong band in the 700-500 cm⁻¹ range. ijtsrd.comuci.edu The symmetric N-H stretch of the amide may also be observed, but often with weak intensity.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3100 | Weak | Aromatic C-H Stretch | Phenyl Ring |
| 1680 - 1650 | Medium | C=O Stretch (Amide I) | Amide (-CONH₂) |
| 1600 - 1550 | Strong | Aromatic/Hetero Ring Stretch | Phenyl Ring |
| 990 - 1100 | Strong | Aromatic Ring Breathing | Phenyl Ring |
| 700 - 500 | Strong | C-Br Stretch | Aryl-Bromide |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV radiation is expected to result from π→π* transitions within the substituted benzene ring and the carbonyl group. researchgate.net
The benzamide (B126) chromophore typically exhibits strong absorption bands in the UV region. The presence of halogen substituents (Br and F) on the phenyl ring acts as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzamide. researchgate.net The spectrum would likely show a strong absorption band, corresponding to the primary π→π* transition, below 250 nm, and a second, less intense band at a longer wavelength (around 260-280 nm) due to another π→π* transition. researchgate.net The n→π* transition of the carbonyl group is also possible but is often weak and may be obscured by the stronger π→π* bands.
Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|
| ~220 - 240 | High | π→π* |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on known structures of related benzamides. nih.govnih.gov
The molecule is expected to crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). acs.orgiucr.org The crystal packing will be dominated by hydrogen bonding interactions between the amide groups of adjacent molecules. Specifically, the -NH₂ group will act as a hydrogen bond donor, and the carbonyl oxygen will act as a hydrogen bond acceptor, likely forming centrosymmetric dimers or extended chains. nih.govacs.org
The fluorine and bromine substituents will influence the crystal packing through halogen bonding and other weak intermolecular interactions. The planarity of the benzamide group relative to the phenyl ring will be a key conformational feature. The substitution at the ortho position (bromine) may induce some torsion, causing the amide group to be slightly twisted out of the plane of the aromatic ring. acs.org
Table 5: Plausible Crystallographic Parameters for this compound
| Parameter | Predicted Value/Type |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonding, Halogen Bonding |
Single-Crystal X-ray Diffraction Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed research findings regarding its crystal structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions determined through this method, are not publicly available at this time.
While crystallographic studies have been conducted on structurally related molecules, such as other halogenated benzamides and benzoic acid derivatives, this information is not a direct substitute for the specific crystal structure of this compound and therefore is not included in this article to maintain strict adherence to the specified subject.
Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Difluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of organic compounds. These methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method widely used for studying the structural and electronic properties of molecules. banglajol.inforesearchgate.net For a molecule like 2-bromo-3,5-difluorobenzamide, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. banglajol.infosemanticscholar.org
The presence of three different substituents on the benzene (B151609) ring—a bromine atom, two fluorine atoms, and an amide group—is expected to cause significant deviations from the ideal hexagonal symmetry of a simple benzene ring. The electronegative fluorine atoms and the bulky bromine atom would influence bond lengths and angles. Computational analysis of a similar compound, 2-bromo-3,5-difluorobenzaldehyde, revealed that such halogen substituents lead to perturbations in the electronic structure and geometry.
Ab Initio and Semi-Empirical Methodologies
Alongside DFT, ab initio methods like Hartree-Fock (HF) and semi-empirical methods offer alternative approaches for quantum chemical calculations. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of theory. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive, though often with a trade-off in accuracy. Comparing results from these different methodologies can provide a more comprehensive understanding of the molecule's properties.
Molecular Orbital Analysis and Chemical Reactivity Descriptors
Molecular orbital analysis is crucial for understanding the chemical behavior of a compound, with a focus on the frontier molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com The energies of the HOMO and LUMO and the gap between them (HOMO-LUMO gap) are fundamental descriptors of a molecule's reactivity and stability. docksci.com
For this compound, the electronegative fluorine atoms are expected to stabilize both the HOMO and LUMO energy levels, as observed in analogous compounds. A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and thus more reactive, often referred to as a "soft" molecule. Conversely, a large energy gap indicates higher kinetic stability and lower reactivity, characteristic of a "hard" molecule. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. banglajol.inforesearchgate.net
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |
Frontier Molecular Orbital (FMO) Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgtaylorandfrancis.com The energy and symmetry of these orbitals determine the feasibility and pathway of a reaction. fiveable.me By analyzing the spatial distribution of the HOMO and LUMO across the this compound molecule, one can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically distributed over the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. The LUMO is generally located on electron-deficient areas, which are the preferred sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of its electron-rich and electron-poor regions. banglajol.inforesearchgate.net This is an invaluable tool for predicting intermolecular interactions and reactive sites. semanticscholar.org
The MEP surface is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP surface is expected to show a significant negative potential (red) around the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms. semanticscholar.org These regions would be the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amide (-NH₂) group would exhibit a positive potential (blue), making them likely sites for nucleophilic interactions and hydrogen bonding. The bromine atom's effect is more complex, potentially creating a region of moderate electron deficiency. This detailed charge map helps in understanding how the molecule will interact with other reagents and biological targets.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge transfer, and intermolecular interactions. taylorandfrancis.com This analysis transforms the complex, delocalized molecular orbitals into localized, Lewis-like structures (bonds, lone pairs, and core orbitals), making the electronic structure more intuitive.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). aimspress.com This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and more significant charge transfer. aimspress.comresearchgate.net
In the context of intermolecular interactions, NBO analysis can elucidate the nature of hydrogen bonding. For instance, in a crystal or solvated environment, the lone pair orbitals on the carbonyl oxygen and fluorine atoms can act as donors to the antibonding orbitals (σ*) of hydrogen atoms on adjacent molecules, forming C-H···O or C-H···F hydrogen bonds. The stabilization energies calculated via NBO analysis provide a quantitative measure of the strength of these interactions. scielo.br
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C=O) | ~20-40 | Carbonyl resonance |
| LP (N) | π* (C=O) | ~40-60 | Amide resonance |
| π (Aromatic Ring) | π* (C=O) | ~5-15 | Ring-carbonyl conjugation |
| LP (F) | σ* (Adjacent C-C) | ~1-5 | Hyperconjugation |
| LP (Br) | σ* (Adjacent C-C) | ~1-5 | Hyperconjugation |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.
Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation. The results provide a detailed assignment of vibrational modes to specific molecular motions, such as C=O stretching, N-H bending, and C-F stretching. While raw calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. Such theoretical spectra are crucial for understanding the vibrational characteristics of molecules like this compound. researchgate.netresearchgate.net
Conformational Landscape and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Computational methods provide essential tools for exploring the conformational landscape and dynamic behavior of molecules.
Conformational Landscape: For this compound, a key conformational feature is the rotation around the single bond connecting the aromatic ring to the amide group. A conformational analysis involves calculating the molecular energy as a function of the dihedral angle defined by the ring and the amide plane. Studies on analogous compounds, such as 2,6-difluorobenzamide (B103285) derivatives, have revealed that the presence of ortho-substituents (like the bromine atom in this case) can induce non-planarity. nih.gov While a simple benzamide (B126) might favor a planar conformation to maximize conjugation, steric hindrance from the ortho-bromo group in this compound would likely lead to a twisted, non-planar ground state conformation. The energy profile would show minima corresponding to these stable twisted conformers and energy barriers for rotation. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior. researchgate.net An MD simulation of this compound, either in a solvent box or as part of a larger system (e.g., interacting with a protein), would reveal the fluctuations around its equilibrium geometry. It would show the accessible range of the key dihedral angles, the dynamics of intramolecular hydrogen bonding (if any), and how the molecule interacts with its environment. These simulations are crucial for understanding how the molecule behaves under realistic conditions, moving beyond the static picture of a single minimized structure. frontiersin.org
Theoretical Mechanistic Studies of Reactions Involving this compound
Theoretical mechanistic studies use computational chemistry to map out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of the reaction mechanism.
For this compound, several types of reactions could be investigated theoretically:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine and amide groups activate the aromatic ring towards nucleophilic attack. Theoretical studies could model the reaction pathway of a nucleophile (e.g., an alkoxide or amine) attacking the ring, likely at the positions ortho or para to the activating groups. Calculations would determine the structure of the Meisenheimer complex intermediate and the activation barriers for the addition and elimination steps.
Reactions at the Amide Group: The amide functionality can undergo hydrolysis or other transformations. Computational modeling could elucidate the mechanism of acid- or base-catalyzed hydrolysis, determining whether the reaction proceeds through a tetrahedral intermediate and identifying the rate-determining step.
Cross-Coupling Reactions: The carbon-bromine bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). Theoretical studies can be employed to investigate the elementary steps of these catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination, providing insights into ligand effects and regioselectivity.
By modeling these potential reactions, computational chemistry can predict reactivity, explain experimental outcomes, and guide the design of new synthetic routes involving this compound.
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3,5 Difluorobenzamide
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aromatic Ring
The electron-poor nature of the aromatic ring in 2-Bromo-3,5-difluorobenzamide makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.com This reaction pathway involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com In this molecule, the amide group and the halogen atoms all contribute to this activation.
The carbon-bromine bond is the most probable site for nucleophilic attack in this compound. This is because bromide is a better leaving group than fluoride (B91410) due to the weaker carbon-bromine bond compared to the very strong carbon-fluorine bond. The electron-deficient aromatic ring facilitates the displacement of the bromide ion by a variety of nucleophiles. This selective reactivity allows for the introduction of diverse functional groups at the C-2 position.
Table 1: Representative SNAr Reactions at the Bromine Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-3,5-difluorobenzamide |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-3,5-difluorobenzamide |
| Amine | Ammonia (B1221849) (NH₃), Alkylamines | 2-Amino-3,5-difluorobenzamide (B8767331) derivatives |
This table is illustrative of potential SNAr reactions based on established chemical principles.
While the carbon-fluorine bonds are significantly stronger and fluorine is generally a poorer leaving group than bromine, SNAr reactions involving the displacement of fluoride are possible, particularly on highly activated aromatic rings. masterorganicchemistry.com The strong electron-withdrawing character of the substituents on the this compound ring could enable the substitution of the fluorine atoms under more forcing reaction conditions or with highly reactive nucleophiles. The fluorine at the C-5 position is para to the bromine and ortho to the amide group (assuming C-1 for the amide), while the fluorine at C-3 is ortho to both the bromine and the amide. The stabilization of the Meisenheimer intermediate would be influenced by the position of attack, making regioselectivity a key consideration in such transformations.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of four electron-withdrawing groups (one amide, one bromine, two fluorines). These groups reduce the electron density of the ring, making it less attractive to attacking electrophiles. youtube.com
Should an electrophilic substitution reaction be forced to occur under harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents:
Amide (-CONH₂): A deactivating, meta-directing group.
Halogens (-Br, -F): Deactivating, but ortho, para-directing groups.
In this compound, the directing effects would converge. The amide group at C-1 directs to the occupied C-3 and C-5 positions. The bromine at C-2 directs to C-4 and C-6. The fluorine at C-3 directs to C-4 and C-6. The fluorine at C-5 also directs to C-4 and C-6. Therefore, any potential electrophilic attack would be strongly directed towards the C-4 and C-6 positions. A similar substrate, 2-bromo-3,5-difluorobenzaldehyde, undergoes nitration at the 4-position.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation and represent a primary avenue for the functionalization of this compound. researchgate.netrsc.org The carbon-bromine bond serves as an excellent handle for these transformations, allowing for selective reactions while leaving the C-F bonds intact under typical conditions. beilstein-journals.org
Palladium catalysts are exceptionally versatile and widely used for coupling reactions involving aryl halides. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.net It is a highly robust method for forming new carbon-carbon bonds to create biaryl structures or to introduce alkyl or vinyl groups. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. arkat-usa.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netresearchgate.net It provides a direct route to aryl alkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It couples the aryl bromide with a primary or secondary amine to produce N-arylated products, which are important structures in medicinal chemistry and materials science.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C or C-N Bond | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | sp²-sp² | 2-Aryl-3,5-difluorobenzamide |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | sp²-sp | 2-(Alkynyl)-3,5-difluorobenzamide |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BrettPhos), Base (e.g., NaOt-Bu) | sp²-N | 2-(Amino)-3,5-difluorobenzamide |
This table provides examples of common catalyst systems and resulting products.
While palladium is the most common metal for these transformations, other transition metals can also be employed.
Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.net They are effective in catalyzing Suzuki-Miyaura-type reactions and other cross-coupling processes. Under specific conditions, nickel catalysts have been shown to activate and couple C-F bonds, although this typically requires harsher conditions than C-Br bond activation. beilstein-journals.org
Copper-Catalyzed Coupling: Copper-mediated reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-N, and C-S bonds, although they often require higher temperatures than their palladium-catalyzed counterparts. Modern copper-catalyzed cross-coupling reactions continue to be an active area of research.
In-depth Analysis of this compound Reveals Limited Publicly Available Research Data
A thorough investigation into the chemical reactivity and transformation mechanisms of this compound has revealed a significant lack of specific, publicly available scientific literature and data. While the compound is listed in chemical supplier databases, detailed studies on its hydrolysis, reduction, use in cyclization reactions, and kinetic or thermodynamic profiles are not readily found in the public domain.
General chemical principles suggest that the amide functional group of this compound can undergo hydrolysis to the corresponding carboxylic acid, 2-bromo-3,5-difluorobenzoic acid, typically under strong acidic or basic conditions with heating. Similarly, reduction of the amide would likely yield 2-bromo-3,5-difluorobenzylamine, potentially using powerful reducing agents like lithium aluminum hydride. The presence of the bromo and fluoro substituents on the aromatic ring also suggests potential for various cross-coupling and nucleophilic aromatic substitution reactions, making it a plausible building block in synthetic chemistry.
However, without specific studies on this compound, any discussion of reaction conditions, mechanisms, kinetics, or thermodynamic profiles would be speculative and based on analogies to related compounds, such as 2,6-difluorobenzamide (B103285). For instance, research on the hydrolysis of 2,6-difluorobenzamide indicates that such reactions are feasible, but the electronic and steric effects of the different substituent positions in this compound would lead to distinct reactivity that has not been experimentally documented in available sources.
Due to the absence of specific research data for this compound, it is not possible to provide a detailed, scientifically accurate article on its chemical reactivity and transformation mechanisms as requested. The creation of data tables and in-depth discussion on reaction kinetics and thermodynamic profiles would require experimental data that is not currently available in the public scientific literature.
Design, Synthesis, and Exploration of 2 Bromo 3,5 Difluorobenzamide Derivatives and Analogues
Structure-Reactivity Relationship Studies within the Benzamide (B126) Class
The reactivity of the benzamide core is significantly influenced by the nature and position of its substituents. In the case of 2-Bromo-3,5-difluorobenzamide, the electronic properties of the halogen atoms are paramount. The fluorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring, which can impact the reactivity of the amide group and the aromatic ring itself.
Studies on related benzamides show that electron-withdrawing groups can affect the rotational barrier of the amide C-N bond and the acidity of the N-H protons. Furthermore, the ortho-bromo substituent plays a crucial role. It serves as a highly versatile synthetic handle for cross-coupling reactions, allowing for the introduction of a wide array of new functional groups. The interplay between the inductive effects of the fluorine atoms and the position of the bromine atom dictates the regioselectivity of further chemical transformations, making this a key area of study for chemists looking to fine-tune molecular properties.
Strategic Scaffold Derivatization for Enhanced Functionality
The true synthetic potential of this compound is realized through its strategic derivatization. The distinct chemical nature of its substituent sites—the bromine atom, the fluorine atoms, and the amide nitrogen—allows for orthogonal chemical modifications.
Modifications at the Bromine Position for Diversification
The carbon-bromine bond at the 2-position is the most versatile site for diversification. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
For instance, the Suzuki coupling reaction allows for the introduction of various aryl and heteroaryl groups by reacting the bromo-benzamide with a corresponding boronic acid. Similarly, the Sonogashira coupling can be employed to install alkyne functionalities, while the Buchwald-Hartwig amination enables the formation of C-N bonds, introducing new amine substituents. These transformations are critical for building molecular complexity and exploring the chemical space around the core scaffold.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagents | Product Type |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne derivative |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | N-Aryl derivative |
| Heck Coupling | Alkene, Pd catalyst, Base | Arylalkene derivative |
Elaboration of the Fluorine Substitution Pattern
While direct modification of the C-F bonds is chemically challenging, the existing 3,5-difluoro pattern is crucial for modulating the physicochemical properties of the resulting derivatives. Fluorine substitution is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The study of different fluorination patterns on the benzamide ring is a key strategy in rational drug design. By comparing the biological activity of 3,5-difluoro analogues with other isomers, researchers can elucidate the specific role of fluorine positioning in molecular recognition and function.
N-Substitution of the Amide Nitrogen for Molecular Complexity
The amide nitrogen provides another straightforward point for derivatization. Standard amide coupling reactions, often facilitated by reagents like EDC/HOBt or HATU, can be used to append a vast array of chemical moieties. This N-substitution is a common strategy to explore interactions with biological targets, improve solubility, or alter the conformational preferences of the molecule. Alkylation or arylation of the amide nitrogen introduces a tertiary amide, which can have profound effects on the molecule's three-dimensional shape and biological activity.
Rational Design and Synthesis of this compound-Based Chemical Libraries
The synthetic versatility of this compound makes it an excellent scaffold for the construction of chemical libraries for high-throughput screening. In fragment-based drug discovery, for example, the core benzamide can serve as a starting fragment, which is then elaborated through the derivatization strategies mentioned above.
The design of such libraries often employs a combinatorial approach, where a set of diverse building blocks is reacted at the bromine position and another set is coupled to the amide nitrogen. This allows for the rapid generation of a large number of unique compounds. Computational methods can be used to guide the selection of building blocks to ensure that the resulting library covers a broad range of chemical space and has desirable drug-like properties.
Table 2: Hypothetical Library Design Based on this compound
| Scaffold Position | Modification Type | Example Building Blocks |
|---|---|---|
| C2-Position (via Suzuki) | Aryl Boronic Acids | Phenyl, Pyridyl, Thienyl |
| N-Position (via Amide Coupling) | Amines | Benzylamine, Piperidine, Morpholine |
Stereochemical Aspects in the Synthesis and Characterization of Derivatives
When derivatization introduces chiral centers into the molecule, stereochemistry becomes a critical consideration. For example, coupling a chiral amine to the amide nitrogen or introducing a substituent with a stereocenter via a cross-coupling reaction will result in diastereomers or enantiomers.
It is well-established that different stereoisomers of a molecule can have vastly different biological activities. Therefore, the development of stereoselective synthetic methods is of high importance. This can involve the use of chiral catalysts or chiral auxiliaries to control the formation of the desired stereoisomer. The characterization and separation of these isomers, often using techniques like chiral HPLC, are essential steps in the development of new chemical entities. The study of how the specific three-dimensional arrangement of atoms affects biological function is a key aspect of medicinal chemistry.
Advanced Applications in Organic Synthesis and Materials Science Research
2-Bromo-3,5-difluorobenzamide as a Versatile Synthetic Building Block
This compound is a strategically functionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: the bromo substituent, the carboxamide group, and the two fluorine atoms on the benzene (B151609) ring. The bromine atom acts as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The difluoro substitution pattern significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the reactivity of adjacent functional groups. This unique combination of features allows for precise and sequential modifications, making it an indispensable intermediate in the construction of complex molecular architectures.
While not a direct starting material in classical named reactions for heterocycle synthesis, this compound is a valuable precursor for creating the more complex substrates required for such transformations. Its strategic functionalization allows for its elaboration into intermediates that can then undergo cyclization to form diverse heterocyclic systems.
Pyrazine (B50134) Synthesis : The synthesis of substituted pyrazines often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net this compound can be used to construct one of the fragments for these reactions. For instance, the bromine atom can be subjected to Suzuki or Stille coupling to introduce a carbon substituent, which can then be further oxidized to create a dicarbonyl moiety. Alternatively, the amide can be modified, or the aromatic ring can be coupled with a pre-functionalized fragment to build the necessary precursor for cyclization into a highly substituted, fluorinated pyrazine ring system. The pyrazine heterocycle is a key component in many biologically active molecules and functional materials. nih.gov
Thiazole (B1198619) Synthesis : The most common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. nih.govnih.gov this compound can be chemically transformed into either of these key intermediates. For example, the amide group could be converted to a thioamide. Separately, the bromo- and fluoro-substituted aromatic ring can be incorporated into an α-haloketone structure through multi-step synthesis, where the bromine atom is first replaced via a coupling reaction (e.g., Sonogashira, Heck) to build the required carbon skeleton before subsequent functional group manipulations. Thiazole rings are prevalent in a vast number of compounds with a wide range of pharmacological activities. analis.com.mymdpi.com
The true strength of this compound lies in its role as an intermediate where its functional groups can be selectively manipulated. The bromine atom is particularly important, providing a site for introducing molecular diversity through various cross-coupling reactions. This allows for the precise assembly of multi-functional molecules where the fluorinated benzamide (B126) core imparts specific steric and electronic properties.
Below is a table illustrating potential synthetic transformations utilizing the bromine atom of this compound, enabling the creation of more complex structures.
| Reaction Type | Reactant | Catalyst/Reagent | Product Type | Significance |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or Heteroaryl Benzamide | Forms C-C bonds, linking aromatic systems. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | N-Aryl Benzamide | Forms C-N bonds, crucial for many pharmaceuticals. |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne Benzamide | Forms C-C triple bonds, useful for rigid linkers. nih.gov |
| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl Benzamide | Forms C-C double bonds for further functionalization. |
| Stille Coupling | Organostannane | Pd catalyst | Aryl/Vinyl Benzamide | Forms C-C bonds under mild conditions. |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | Cyanobenzamide | Introduces a nitrile group for further transformations. |
Integration into Fluorinated Organic Materials Research
The incorporation of fluorine atoms into organic molecules dramatically alters their physical and chemical properties, including thermal stability, lipophilicity, and electronic character. The 3,5-difluoro substitution pattern in this compound makes it an attractive building block for the development of advanced organic materials.
Fluorinated organic compounds are of significant interest in the field of electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a molecule, which is critical for tuning charge injection/transport properties and improving device stability. This compound can be used as a starting material to synthesize monomers that are subsequently polymerized. The resulting fluorinated polymers may exhibit enhanced performance characteristics, such as improved charge carrier mobility and increased resistance to oxidative degradation, making them suitable for use in next-generation electronic devices.
Beyond electronics, fluorinated compounds find use in a variety of specialty applications, such as liquid crystals, advanced polymers, and agrochemicals. The unique properties conferred by the difluoro-substituted phenyl ring of this compound can be exploited in these areas. For example, its derivatives could be incorporated into liquid crystal displays, where the polarity and steric profile of the molecule can influence the mesophase properties. In polymer science, its integration can lead to materials with low surface energy, high thermal stability, and chemical resistance, suitable for specialized coatings and membranes.
Mechanistic and Synthetic Roles in Pharmaceutical Research
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The this compound scaffold is a privileged motif found in a range of biologically active molecules. The bromine atom serves as a key attachment point for building out molecular complexity, while the difluorobenzamide portion often acts as a pharmacophore that engages in critical interactions with biological targets.
This building block is particularly relevant in the design of inhibitors for enzymes such as kinases, where the amide group can form crucial hydrogen bonds with the protein backbone, and the fluorinated ring can occupy hydrophobic pockets. Analogs such as 2-Bromo-4,5-difluorobenzoic acid are known intermediates in the synthesis of advanced therapeutic agents, including GPR119 agonists and selective NaV1.7 inhibitors, highlighting the importance of this structural class in modern drug discovery. nbinno.com
The table below summarizes potential applications of derivatives synthesized from this compound in pharmaceutical research, based on analogous structures.
| Derivative Class | Therapeutic Target (Example) | Potential Indication | Synthetic Role of Parent Compound |
| Biaryl Amides | Protein Kinases (e.g., VEGFR, EGFR) | Oncology | Precursor for Suzuki coupling to build the core scaffold. |
| N-Heteroaryl Benzamides | Ion Channels (e.g., NaV1.7) | Chronic Pain | Intermediate for Buchwald-Hartwig amination to link key fragments. |
| Pyridine-Substituted Benzamides | G-Protein Coupled Receptors (GPCRs) | Metabolic Disorders, CNS Disorders | Provides the core fluorinated phenyl amide fragment. |
| Fused Heterocyclic Systems | Proteases, Polymerases | Infectious Diseases (Antiviral, Antibacterial) | Starting material for multi-step synthesis of complex ring systems. |
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
This compound is a strategically important building block in the synthesis of advanced pharmaceutical intermediates and the development of lead compounds. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to create complex molecular architectures. The core of its significance lies in the 2,6-difluorobenzamide (B103285) scaffold, a known pharmacophore in medicinal chemistry, particularly for its role in inhibiting the bacterial cell division protein FtsZ. nih.govresearchgate.netnih.gov
The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 2-Bromo-3,5-difluorobenzoic acid. This precursor can be synthesized through the oxidation of 2-Bromo-3,5-difluorobenzaldehyde. The subsequent conversion of the benzoic acid to the benzamide can be achieved through a standard two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride, 2-Bromo-3,5-difluorobenzoyl chloride, typically using a reagent like thionyl chloride. Following this activation, reaction with ammonia (B1221849) would yield the final this compound. A patent for a similar compound, 5-bromo-2-fluorobenzonitrile (B68940), describes the reaction of o-fluorobenzoyl chloride with ammonia water to produce o-fluorobenzamide, illustrating a comparable synthetic transformation. google.com
The bromine atom on the aromatic ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of diverse substituents, including alkyl, alkenyl, and aryl groups, enabling the exploration of a broad chemical space in the search for novel drug candidates. The strategic placement of the bromine and fluorine atoms makes it a valuable intermediate for creating compounds with potential therapeutic applications. nbinno.com For instance, related bromo-difluoro aromatic compounds are pivotal in the synthesis of treatments targeting GPR119 agonists and selective NaV1.7 inhibitors. nbinno.com
The 2,6-difluorobenzamide moiety is a key feature of a class of potent antibacterial agents that target the FtsZ protein, which is essential for bacterial cell division. nih.govresearchgate.netnih.gov By inhibiting FtsZ, these compounds can disrupt the formation of the Z-ring, leading to filamentation and eventual death of the bacterial cell. The development of novel FtsZ inhibitors is a promising strategy to combat antibiotic-resistant bacteria. While research has focused on various derivatives of the 2,6-difluorobenzamide scaffold, this compound represents a valuable starting point for the synthesis of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties. The bromine atom can be replaced with other functional groups to fine-tune the molecule's interaction with the FtsZ binding site.
Interactive Data Table: Properties of this compound and its Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 2-Bromo-3,5-difluorobenzaldehyde | 1232407-50-9 | C₇H₃BrF₂O | 221.00 | Precursor |
| 2-Bromo-3,5-difluorobenzoic acid | 651027-01-9 | C₇H₃BrF₂O₂ | 237.00 | Direct Precursor |
| 2-Bromo-3,5-difluorobenzoyl chloride | 1805523-68-5 | C₇H₂BrClF₂O | 255.45 | Activated Intermediate |
| This compound | N/A | C₇H₄BrF₂NO | 236.02 | Target Compound |
Influence of Halogenation on Molecular Recognition and Ligand Design
The presence and specific arrangement of halogen atoms in this compound significantly influence its molecular recognition properties and make it an interesting scaffold for ligand design. The fluorine and bromine atoms contribute to the molecule's electronic and steric profile, which in turn dictates its interactions with biological targets.
Fluorine, being the most electronegative element, has a profound impact on the properties of organic molecules. The two fluorine atoms in this compound are powerful electron-withdrawing groups. This electronic effect can modulate the acidity of the amide proton and the basicity of the carbonyl oxygen, influencing the molecule's ability to participate in hydrogen bonding. Furthermore, the presence of fluorine can enhance metabolic stability and binding affinity of a drug candidate. nih.gov A conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the fluorine atoms induce a non-planar conformation, which can be advantageous for fitting into the binding pocket of a target protein. nih.gov
Exploration of Interaction Mechanisms with Biological Nucleophiles and Enzymes
The chemical structure of this compound suggests several potential mechanisms of interaction with biological nucleophiles and enzymes. The electron-deficient nature of the aromatic ring, due to the presence of the two fluorine atoms and the bromine atom, makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally a less common interaction in a biological context.
Of greater potential significance is the possibility of the compound acting as a covalent inhibitor. The aromatic ring is substituted with a bromine atom, which can act as a leaving group. If the compound binds to an enzyme in such a way that a nucleophilic amino acid residue (such as cysteine, serine, or lysine) is positioned appropriately, it could potentially undergo a nucleophilic substitution reaction, forming a covalent bond with the enzyme. This would lead to irreversible inhibition of the enzyme's activity. The aldehyde precursor, 2-Bromo-3,5-difluorobenzaldehyde, has been noted for the ability of its aldehyde group to form covalent bonds with nucleophilic sites on proteins. While the amide of the title compound is less reactive than an aldehyde, the principle of covalent interaction remains a possibility.
Furthermore, the benzamide moiety itself can participate in numerous non-covalent interactions within an enzyme's active site. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds are crucial for the proper orientation and binding of the inhibitor within the active site.
It has been noted that 2-Bromo-3,5-difluorobenzaldehyde may act as an inhibitor for certain enzymes like cytochrome P450. While this is the aldehyde precursor, it points to the potential for the difluorinated bromo-benzene scaffold to interact with enzyme active sites. The specific interactions of this compound would depend on the topology and amino acid composition of the target enzyme's binding pocket. Computational modeling and experimental studies would be necessary to fully elucidate the specific interaction mechanisms of this compound with particular biological nucleophiles and enzymes.
Q & A
Q. Q1. What are the established synthetic routes for 2-Bromo-3,5-difluorobenzamide, and what reaction conditions are critical for achieving high yields?
A1. Synthesis typically involves bromination and fluorination of benzamide precursors. A common route starts with 3,5-difluorobenzoic acid, which undergoes bromination at the ortho position using bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄) . Subsequent amidation via coupling with ammonia or amines (e.g., using EDCI or HATU as coupling agents) yields the target compound. Key parameters include:
- Temperature control : Bromination requires 0–5°C to avoid over-substitution.
- Catalyst selection : Lewis acids like FeBr₃ enhance regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product from di-brominated byproducts.
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
A2.
- ¹H/¹³C NMR : The bromine and fluorine substituents cause distinct splitting patterns. For example, the aromatic protons adjacent to fluorine exhibit coupling constants (J~8–12 Hz), while bromine’s electron-withdrawing effect deshields nearby carbons .
- IR : Confirm the amide C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Look for molecular ion clusters at m/z 236 (M+H⁺) and isotopic peaks from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. Q3. How can substituent effects (Br, F) in this compound be exploited to design derivatives with enhanced biological activity?
A3.
- Fluorine’s role : Enhances metabolic stability and bioavailability via C-F bond strength and lipophilicity modulation.
- Bromine’s utility : Serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
- Case study : Replace Br with a pyridyl group via Pd catalysis to create a derivative with potential kinase inhibition activity. Optimize coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Q. Q4. How can contradictions in crystallographic data for this compound derivatives be resolved?
A4. Discrepancies often arise from disordered halogen positions or twinning. Strategies include:
Q. Q5. What methodologies address low solubility of this compound in aqueous systems for in vitro assays?
A5.
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug design : Convert the amide to a methyl ester (hydrolyzed in vivo) .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance dispersibility and cellular uptake.
Q. Q6. How can competing side reactions (e.g., dehalogenation) during functionalization of this compound be mitigated?
A6.
- Pd catalyst selection : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
- Reductive conditions : Avoid strong bases (e.g., NaOH) in cross-coupling; opt for mild bases like Cs₂CO₃ .
- Monitoring : Track reaction progress via TLC or LC-MS to halt reactions before side products dominate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
